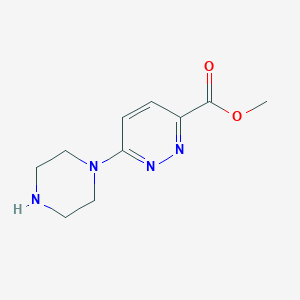

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-piperazin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNDCFSZFRUHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 6 Piperazin 1 Yl Pyridazine 3 Carboxylate

Retrosynthetic Analysis of the Pyridazine-Piperazine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate, the primary disconnection points are the C-N bond between the pyridazine (B1198779) and piperazine (B1678402) rings, and the bonds forming the pyridazine ring itself.

The key disconnection severs the bond between the piperazine nitrogen and the pyridazine C-6 position. This suggests a nucleophilic aromatic substitution or a cross-coupling reaction as the final key step, where piperazine or a derivative acts as the nucleophile and a 6-halopyridazine-3-carboxylate ester serves as the electrophile.

Further deconstruction of the 6-halopyridazine-3-carboxylate intermediate leads to simpler acyclic precursors. The pyridazine ring is a 1,2-diazine, and its retrosynthesis often involves a [4+2] cycloaddition (Diels-Alder reaction) or a condensation reaction of a 1,4-dicarbonyl compound with hydrazine. researchgate.netliberty.edu This approach breaks the ring down into more fundamental building blocks.

Established and Emerging Synthetic Routes to Pyridazine Derivatives

The formation of the pyridazine ring is a cornerstone of the synthesis. Various methods have been developed, ranging from classical cycloadditions to modern catalytic reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the pyridazine skeleton. nih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The inverse-electron-demand Diels-Alder reaction is a common strategy for synthesizing pyridazines. mdpi.comorganic-chemistry.org This involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne or an enamine. Subsequent elimination of a small molecule (e.g., nitrogen gas) yields the aromatic pyridazine ring.

[3+2] Cycloaddition Reactions: While leading to five-membered rings, [3+2] cycloaddition reactions can be utilized to construct fused pyridazine systems. nih.gov For instance, the reaction of pyridazinium ylides with dipolarophiles can generate pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov

[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a fascinating method for constructing pyridine (B92270) rings and can be adapted for pyridazine synthesis. acs.orgnih.gov

| Cycloaddition Type | Reactants | Product | Key Features |

| Inverse-electron-demand [4+2] | 1,2,4,5-tetrazine + Alkyne/Enamine | Pyridazine | High regioselectivity. organic-chemistry.org |

| [3+2] Cycloaddition | Pyridazinium ylide + Dipolarophile | Fused Pyridazine (e.g., Pyrrolo[1,2-b]pyridazine) | Forms a five-membered ring fused to the pyridazine. nih.govnih.gov |

| [2+2+2] Cycloaddition | Alkynes + Nitriles (metal-catalyzed) | Pyridine (adaptable for pyridazines) | Efficient for constructing substituted aromatic rings. acs.orgnih.gov |

Once the pyridazine ring is formed, it often requires further functionalization to introduce the necessary substituents for the final product. The pyridazine ring can be readily functionalized at various positions, making it an attractive scaffold for developing new compounds. nih.gov

Common functionalization strategies include:

Halogenation: Introduction of halogen atoms (Cl, Br) at specific positions on the pyridazine ring, typically at C-3 and C-6, to create reactive sites for subsequent cross-coupling or nucleophilic substitution reactions.

Esterification: Conversion of a carboxylic acid group on the pyridazine ring to its corresponding methyl ester, as seen in the target molecule.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck reactions are invaluable for introducing carbon-carbon bonds on the pyridazine nucleus. researchgate.netresearchgate.net

Introduction of the Piperazine Moiety onto the Pyridazine Ring

The final key step in the synthesis is the attachment of the piperazine ring to the pyridazine core. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the piperazine moiety. nih.gov In this reaction, a nucleophile (piperazine) displaces a leaving group (typically a halogen) on the aromatic pyridazine ring.

The reactivity of pyridazines towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the ring. youtube.com This makes positions C-3 and C-6 particularly susceptible to nucleophilic substitution. stackexchange.com The reaction of a 6-halopyridazine-3-carboxylate with piperazine proceeds via an addition-elimination mechanism, where piperazine attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to yield the final product. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

| 6-Halopyridazine-3-carboxylate | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO) |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming C-N bonds. acs.org This reaction allows for the coupling of an amine (piperazine) with an aryl halide or triflate (a 6-halopyridazine derivative). researchgate.net

The advantages of this method include milder reaction conditions and a broader substrate scope compared to traditional SNAr reactions. The catalytic cycle involves the oxidative addition of the palladium catalyst to the pyridazine halide, followed by coordination of the piperazine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. nih.gov The use of specific ligands is often crucial for achieving high yields and selectivity. nih.govacs.org

Esterification and Chemoselective Transformations of Functional Groups

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 6-(piperazin-1-yl)pyridazine-3-carboxylic acid. Standard esterification methods, such as Fischer-Speier esterification, can be employed. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Chemoselective transformations are crucial throughout the synthesis to ensure that specific functional groups react while others remain unchanged. The presence of multiple reactive sites in the precursors—namely the two nitrogen atoms of the piperazine ring and the nitrogen atoms of the pyridazine ring—necessitates careful selection of reagents and reaction conditions. For instance, during the nucleophilic aromatic substitution of a di-substituted pyridazine with piperazine, the reaction must be selective to monosubstitution.

One-pot esterification protocols have been developed for various carboxylic acids, which can potentially be adapted for this synthesis. For example, using reagents like triphenylphosphine (B44618) dibromide allows for the direct conversion of carboxylic acids to esters in the presence of an alcohol and a base, often with high yields. unc.edu Such methods can streamline the synthesis and reduce the number of purification steps.

A representative esterification procedure is detailed in the table below:

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 6-(piperazin-1-yl)pyridazine-3-carboxylic acid, Methanol | Excess Methanol | Reactant and Solvent |

| 2 | Concentrated Sulfuric Acid | Catalytic amount | Acid catalyst |

| 3 | Reflux | Heat | Increase reaction rate |

| 4 | Neutralization (e.g., with NaHCO3) | Aqueous workup | Quench the acid catalyst |

| 5 | Extraction (e.g., with Ethyl Acetate) | - | Isolate the product |

| 6 | Drying and Evaporation | - | Obtain the crude product |

| 7 | Purification (e.g., Chromatography) | - | Obtain the pure ester |

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Factors that significantly influence the outcome of this SNAr reaction include the nature of the leaving group on the pyridazine ring (e.g., chloro, bromo), the solvent, the base, the reaction temperature, and the presence of any catalysts. For instance, the reaction of 3,6-dichloropyridazine (B152260) with a substituted piperazine has been shown to proceed under reflux in ethanol. nih.gov

To enhance efficiency, microwave-assisted synthesis can be employed. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity by providing rapid and uniform heating. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions.

The following table summarizes key parameters that can be optimized for the nucleophilic aromatic substitution step:

| Parameter | Variations | Effect on Reaction |

| Solvent | Toluene, Dioxane, DMF, DMSO, Ethanol | Can influence solubility of reactants and rate of reaction. |

| Base | K2CO3, Cs2CO3, Et3N, DIPEA | Neutralizes the acid formed and can influence nucleophilicity. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate. |

| Catalyst | None, Phase-transfer catalyst | Can enhance the reaction rate in biphasic systems. |

| Reactant Ratio | Equimolar or excess piperazine | Using an excess of piperazine can drive the reaction to completion. |

Optimization studies often involve a systematic variation of these parameters to identify the conditions that provide the highest yield of the desired product with minimal side-product formation. For example, in related syntheses of pyridazine derivatives, optimization has shown that specific combinations of ligands and metal catalysts can significantly improve reaction outcomes. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance to minimize environmental impact. researchgate.netrasayanjournal.co.inresearchgate.net This involves the use of safer solvents, reduction of waste, and employment of energy-efficient methods.

Several green chemistry approaches can be integrated into the synthesis:

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or ionic liquids where feasible.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This applies to both the acid catalyst in the esterification step and any potential catalysts used in the pyridazine ring formation or functionalization. Metal-free synthesis protocols, where applicable, offer a sustainable alternative to metal-catalyzed reactions. organic-chemistry.org

Energy Efficiency: Utilizing microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The following table outlines potential green chemistry modifications for the synthesis:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent Selection | Use of chlorinated solvents (e.g., Dichloromethane) for extraction. | Replacement with greener solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. |

| Energy Consumption | Conventional heating under reflux for extended periods. | Microwave-assisted synthesis to reduce reaction time and energy usage. |

| Waste Reduction | Multi-step synthesis with isolation and purification of intermediates. | Development of one-pot synthetic procedures. |

| Catalysis | Use of stoichiometric amounts of strong acids for esterification. | Use of solid acid catalysts that can be easily recovered and reused. |

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Advanced Derivatization of Methyl 6 Piperazin 1 Yl Pyridazine 3 Carboxylate

Regioselective Reactions on the Pyridazine (B1198779) Nucleus

The pyridazine ring is characterized by its electron-deficient nature, a consequence of the two adjacent nitrogen atoms. nih.gov This property makes the pyridazine nucleus susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogens. In the case of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate, the carbon atoms of the pyridazine ring are the primary sites for regioselective reactions.

Nucleophilic substitution reactions are a key strategy for modifying the pyridazine core. For instance, in related 3,6-disubstituted pyridazines, a halogen atom at the 3- or 6-position can be readily displaced by various nucleophiles. The synthesis of the parent compound often involves the reaction of 3,6-dichloropyridazine (B152260) with piperazine (B1678402), where one chlorine atom is substituted. nih.gov The remaining chloro group, if present, can be subsequently replaced by other nucleophiles, demonstrating the potential for sequential, regioselective substitutions. The electron-withdrawing nature of the carboxylate group at the 3-position further influences the reactivity of the pyridazine ring, directing nucleophilic attack to specific positions.

Functional Group Modifications at the Piperazine Moiety

The piperazine ring contains two secondary nitrogen atoms, N1 and N4, which are nucleophilic and basic, making them readily available for a variety of functional group modifications. nih.gov These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. tandfonline.com

N-Alkylation and N-Arylation: The secondary amine of the piperazine moiety can be readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.govfabad.org.tr For example, reaction with substituted benzyl (B1604629) halides in the presence of potassium carbonate can introduce a range of arylmethyl groups. nih.gov Similarly, N-arylation can be performed through reactions like the Buchwald-Hartwig amination, coupling the piperazine nitrogen with aryl halides.

N-Acylation and N-Sulfonylation: The piperazine nitrogens can also undergo acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides. researchgate.net Sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions introduce a variety of substituents that can alter the electronic and steric properties of the molecule. For instance, the synthesis of chrysin-piperazine conjugates involved the introduction of sulfonylpiperazine moieties. nih.gov

Transformations of the Carboxylate Ester Group

The methyl carboxylate group at the 3-position of the pyridazine ring is a versatile handle for further derivatization. It can be transformed into a variety of other functional groups, significantly expanding the chemical diversity of the molecular library.

Amide Bond Formation: One of the most common transformations of the ester group is its conversion to an amide. This can be achieved by direct aminolysis with an amine, often requiring heating or catalytic activation. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). researchgate.netrsc.org This approach allows for the introduction of a wide array of amine-containing fragments. Optimization studies on similar pyridazine derivatives have shown that modifications of the amide moiety are well-tolerated and can lead to potent biological activity. nih.gov

Reduction to Alcohol: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). This introduces a hydroxymethyl group, which can serve as a hydrogen bond donor or be further functionalized.

Conversion to Other Heterocycles: The carboxylate group or its derivatives can be used as a precursor for the construction of other heterocyclic rings. For example, conversion to a hydrazide followed by reaction with appropriate reagents can lead to the formation of triazoles or other five-membered heterocycles. researchgate.net

Design and Synthesis of Advanced Structural Analogues of this compound

The design and synthesis of advanced structural analogues are driven by the need to optimize biological activity, selectivity, and pharmacokinetic properties. This involves systematic variations of substituents on both the pyridazine and piperazine rings, as well as the hybridization with other heterocyclic systems.

Systematic Variation of Substituents on the Pyridazine Ring

The properties of the pyridazine ring can be modulated by the introduction of various substituents. blumberginstitute.org The synthesis of such analogues often starts from appropriately substituted pyridazine precursors. For instance, using a substituted 3,6-dichloropyridazine in the initial reaction with piperazine would yield a series of analogues with different groups on the pyridazine core. The nature of these substituents—whether electron-donating or electron-withdrawing—can significantly impact the electronic distribution of the pyridazine ring and its interactions with biological targets. mdpi.com

Exploration of Diverse Substitutions on the Piperazine Nitrogen Atoms

As previously discussed, the piperazine moiety is a key site for introducing diversity. semanticscholar.org A wide range of substituents can be introduced on the N4 nitrogen. Structure-activity relationship studies on related compounds have shown that the nature and position of functional groups on the piperazine core can significantly influence biological effects. nih.govtandfonline.com For example, in a series of pyridylpiperazine derivatives, the substitution pattern on an aryl group attached to the piperazine nitrogen had a notable impact on urease inhibition activity. nih.gov

Below is a table summarizing various substitutions that can be made on the piperazine nitrogen:

| Substitution Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Alkylpiperazine |

| N-Benzylation | Benzyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Benzylpiperazine |

| N-Acylation | Acyl chloride or Carboxylic acid + coupling agent | Acylpiperazine |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine) | Sulfonylpiperazine |

Hybridization with Other Heterocyclic Scaffolds

Hybridization involves covalently linking the core molecule with other heterocyclic systems to create novel chemical entities with potentially enhanced or new biological activities. This strategy has been successfully employed in medicinal chemistry to combine the beneficial properties of different pharmacophores. researchgate.net

The piperazine nitrogen and the carboxylate group are convenient points for attaching other heterocyclic rings. For example, the carboxylate can be converted to an amide linked to a heterocyclic amine. Similarly, the piperazine nitrogen can be functionalized with a heterocyclic moiety through N-alkylation or N-arylation reactions. For instance, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine has been synthesized, which incorporates a pyridine (B92270) ring. researchgate.net The synthesis of hybrid molecules can also involve the construction of a new ring fused to the existing pyridazine core. nih.gov

Advanced Spectroscopic and Structural Characterization for Research Purposes

Elucidation of Solution-State Structure via Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of a molecule in solution. Techniques such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map out the complete bonding framework and stereochemistry.

Based on the analysis of similar pyridazine (B1198779) and piperazine (B1678402) structures, a predicted 1H NMR spectrum in a solvent like DMSO-d6 would show distinct signals. mdpi.com The two protons on the pyridazine ring would appear as doublets in the aromatic region, likely between 7.5 and 8.5 ppm. The piperazine ring protons would present as two multiplets, typically between 3.0 and 4.0 ppm, corresponding to the protons adjacent to the two different nitrogen environments. The methyl group of the carboxylate function would yield a sharp singlet around 3.9 ppm. A broad singlet for the piperazine N-H proton is also expected.

The predicted 13C NMR spectrum would complement this data. The carbonyl carbon of the ester is expected in the 163-165 ppm range. amazonaws.com Carbons of the pyridazine ring would resonate in the aromatic region, typically between 125 and 160 ppm. rsc.org The piperazine ring carbons would show signals in the aliphatic region, approximately between 40 and 50 ppm. The methyl ester carbon would be expected around 53 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridazine-H4/H5 | 7.5 - 8.5 (d) | 125 - 135 |

| Pyridazine-C3 | - | ~150 |

| Pyridazine-C6 | - | ~158 |

| Piperazine-H (adjacent to pyridazine) | 3.5 - 4.0 (m) | ~48 |

| Piperazine-H (adjacent to NH) | 3.0 - 3.5 (m) | ~44 |

| Piperazine-NH | Variable (br s) | - |

| Carboxylate-OCH3 | ~3.9 (s) | ~53 |

| Carboxylate-C=O | - | ~164 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. d = doublet, s = singlet, m = multiplet, br s = broad singlet.

In solution, the piperazine ring is expected to undergo rapid chair-to-chair interconversion. This dynamic process typically results in averaged signals for the axial and equatorial protons in the 1H NMR spectrum at room temperature. Variable temperature (VT) NMR studies could be used to slow this inversion, potentially resolving the separate signals for the axial and equatorial protons at low temperatures and allowing for the determination of the conformational energy barrier. The pyridazine ring is inherently aromatic and planar.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C10H14N4O2, the expected exact mass of the molecular ion [M+H]+ would be precisely measured and compared to the theoretical value (223.1195), confirming the molecular formula with high confidence. nih.gov

Analysis of the fragmentation pathways through techniques like MS/MS would provide further structural confirmation. Expected fragmentation patterns would include the loss of the methoxycarbonyl group (-•COOCH3) or cleavage within the piperazine ring, which are characteristic fragmentation patterns for such structures.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and details on intermolecular interactions. Although a crystal structure for the title compound has not been reported, analysis of related structures, such as 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, reveals common conformational motifs. researchgate.net

It is highly probable that in the solid state, the piperazine ring would adopt a stable chair conformation. researchgate.net The pyridazine ring would be essentially planar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H group of the piperazine ring acting as a donor and a nitrogen atom of the pyridazine ring or the carbonyl oxygen of the carboxylate group acting as an acceptor.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the methyl ester group would be prominent, typically appearing in the range of 1700-1730 cm-1. The N-H stretching vibration of the secondary amine in the piperazine ring would be observed as a moderate band around 3300-3400 cm-1. Aromatic C-H stretching vibrations from the pyridazine ring are expected just above 3000 cm-1, while aliphatic C-H stretches from the piperazine and methyl groups would appear just below 3000 cm-1. liberty.edu Vibrations corresponding to the C=C and C=N bonds of the aromatic pyridazine ring would be found in the 1400-1600 cm-1 region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

| Piperazine N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1700 - 1730 | Strong |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Stretch | 1200 - 1300 | Strong |

Note: These are predicted values based on typical functional group frequencies.

Pre Clinical Biological Evaluation and Mechanistic Investigations Non Human Data

In Vitro Biological Activity Profiling of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate Derivatives

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of model microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, a series of novel pyridazine (B1198779) derivatives were synthesized and tested for their antimicrobial properties. tandfonline.com Many of these compounds exhibited a spectrum of activity from weak to potent. tandfonline.com

Studies have shown that specific structural modifications to the pyridazine core can significantly influence antimicrobial potency. For example, certain hydrazone derivatives of pyridazine have shown high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net In some cases, the introduction of a chloro group to the pyridazine ring resulted in antibacterial activity greater than that of the reference drug chloramphenicol against Gram-negative bacteria like E. coli and P. aeruginosa. researchgate.net

The antifungal activity of these derivatives has also been investigated. While some studies reported that none of the tested pyridazine derivatives showed significant antifungal activity, others have found that certain synthesized compounds possess considerable antifungal properties against strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netresearchgate.net For example, one study found that a particular hydrazone derivative displayed remarkable antifungal activity, with MIC values lower than the standard drug clotrimazole. mdpi.com

Interactive Table: Antimicrobial Activity of Pyridazine Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazone Derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | High | nih.govresearchgate.net |

| Chloro Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | researchgate.net |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyridazine derivatives have been identified as a promising class of compounds in this regard. Their potential is highlighted by the fact that pyridazine-containing compounds have been reported to possess antituberculosis activity. researchgate.net

Several studies have pointed to the anti-inflammatory potential of pyridazine derivatives. researchgate.net This activity is often attributed to their ability to modulate inflammatory pathways and the production of inflammatory mediators.

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. For instance, certain pyridine (B92270) carboxamide derivatives have been identified as potential succinate dehydrogenase (SDH) inhibitors, an enzyme crucial for fungal respiration. nih.gov One such compound demonstrated SDH inhibition with an IC50 value of 5.6 mg/L, which is comparable to the commercial fungicide thifluzamide. nih.gov

To understand the mechanism of action of these compounds at a molecular level, researchers have sought to identify and validate their specific cellular targets. For example, molecular docking studies have been employed to investigate the binding of pyridinone and pyrazole derivatives to bacterial enzymes like Topoisomerase IV. johnshopkins.edu These studies suggested that the antibacterial activity of these compounds may be due to their ability to inhibit this enzyme, with binding energies ranging from -14.97 kcal/mol to -18.86 kcal/mol. johnshopkins.edu

The diverse biological effects of pyridazine derivatives may also stem from their interaction with specific cellular receptors. While detailed receptor binding and functional assay data for this compound itself is not extensively available, the broad pharmacological profile of the pyridazine class of compounds suggests potential interactions with various receptor systems.

In Vivo Studies in Non-Human Biological Systems for Pharmacological Proof-of-Concept

Extensive literature searches did not yield specific in vivo studies conducted on "this compound" in non-human biological systems. Consequently, data regarding its preclinical pharmacodynamic endpoints and the exploration of its effects on biological pathways and systems-level functions are not available in the reviewed scientific literature. Research on related pyridazine derivatives, however, has shown a wide range of biological activities, suggesting the potential for this chemical class to interact with various biological targets. sarpublication.comrjptonline.org

Pre-clinical Pharmacodynamic Endpoints

There is no specific information available in the reviewed literature regarding the preclinical pharmacodynamic endpoints for "this compound."

Exploration of Biological Pathways and Systems-Level Effects

There is no specific information available in the reviewed literature regarding the exploration of biological pathways and systems-level effects for "this compound."

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

While specific SAR and SPR analyses for "this compound" are not detailed in the available literature, the broader family of pyridazine and piperazine-containing compounds has been the subject of extensive investigation, revealing key insights into the structural requirements for various biological activities.

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 6-(piperazin-1-yl)pyridazine derivatives is significantly influenced by the nature and position of substituents on both the pyridazine and piperazine (B1678402) rings. The pyridazine ring itself, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial scaffold. nih.gov Its physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, play a significant role in molecular recognition and interaction with biological targets. nih.gov The piperazine moiety is a common functional group in pharmacologically active compounds and its substitution pattern is a key determinant of activity. semanticscholar.orgresearchgate.net

For instance, in a series of pyridopyridazin-6-one derivatives identified as p38α MAP kinase inhibitors, the substitution on the pyridazine core was critical for achieving subnanomolar activity. nih.gov Similarly, for a class of 3,6-disubstituted pyridazine derivatives evaluated for anticancer activity, the nature of the substituents at both positions was found to be crucial for their growth inhibition properties. acs.org

Impact of Substituent Modifications on Biological Specificity and Potency

Modifications to the substituents on the 6-(piperazin-1-yl)pyridazine scaffold can dramatically alter both the potency and selectivity of the compounds for their biological targets. The ester group at the 3-position of the pyridazine ring, as seen in "this compound," is a site where modifications can influence activity. For example, the conversion of a carboxylate ester to an amide can significantly impact biological outcomes, as demonstrated in the development of various pyridazine-containing targeted cancer inhibitors. acs.org

In a study of pyridylpiperazine hybrid derivatives as urease inhibitors, modifications on the piperazine nitrogen and the pyridine ring led to compounds with varying inhibitory potentials. nih.gov Specifically, the introduction of different arylacetamide and arylpropanamide moieties resulted in a range of IC50 values, highlighting the sensitivity of the biological activity to these structural changes. nih.gov

The following table illustrates the impact of substituent modifications on the biological activity of related pyridazine derivatives:

| Compound Scaffold | Substituent Modification | Observed Biological Effect |

| Pyridopyridazin-6-one | Varied substitutions on the core | Identification of a compound with subnanomolar p38α activity. nih.gov |

| 3,6-disubstituted pyridazine | Different groups at positions 3 and 6 | Varied growth inhibition against cancer cell lines. acs.org |

| Pyridylpiperazine hybrids | Introduction of arylacetamide/arylpropanamide moieties | Altered urease inhibitory potential (IC50 values). nih.gov |

Lead Optimization Strategies Based on Pre-clinical Data

Lead optimization is a critical process in drug discovery that aims to enhance the properties of a lead compound to identify a clinical candidate. youtube.com For pyridazine-based compounds, optimization strategies often focus on improving potency, selectivity, and pharmacokinetic properties through iterative structural modifications. youtube.comnih.gov

A common strategy involves the exploration of different substituents on the pyridazine and any attached ring systems to improve target engagement and cellular potency. This can be guided by computational modeling and in vitro assays. rsc.org For instance, in the development of pyridazinones as PI3Kδ selective inhibitors, three "exit vectors" on the pyridazin-3(2H)-one scaffold were utilized to explore chemical diversity and optimize pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Another key aspect of lead optimization is the modification of physicochemical properties to improve in vivo behavior. This can include altering lipophilicity and aqueous solubility to enhance permeability and achieve better pharmacokinetic profiles. acs.org For example, a "hit-to-lead" campaign for PI3K inhibitors focused on achieving desired modulation of ADME properties suitable for administration by inhalation, which was later confirmed by in vivo pharmacokinetic studies. nih.gov

The iterative process of synthesizing and testing new analogues based on in vitro and in vivo data is fundamental to successful lead optimization. youtube.com This approach allows for the refinement of the structure to balance the desired efficacy with an acceptable safety profile.

Pharmacokinetics and Drug Metabolism Research Pre Clinical Focus

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes)

There is no available published data on the in vitro metabolic stability of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate in liver microsomes or other subcellular fractions. Such studies would be necessary to determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes, like the cytochrome P450 superfamily, and to predict its intrinsic clearance.

Plasma Protein Binding Studies in Relevant Biological Matrices

Information regarding the extent to which this compound binds to plasma proteins, such as albumin, in any species is not found in the public domain. These studies are critical for understanding the fraction of the compound that is free (unbound) and available to exert pharmacological effects or undergo metabolism and excretion.

Metabolite Identification and Characterization in Non-Human Biological Systems

No studies have been published that identify or characterize the potential metabolites of this compound in any pre-clinical species. Metabolite profiling is essential for identifying the metabolic pathways of a compound and understanding the chemical nature of its derivatives.

Permeability and Absorption Studies using In Vitro Models (e.g., Caco-2 cell lines)

There is no publicly available data from in vitro models, such as Caco-2 cell permeability assays, for this compound. These assessments are used to predict the potential for oral absorption and to classify compounds according to the Biopharmaceutics Classification System (BCS).

Excretion Pathway Investigations in Pre-clinical Models

No pre-clinical studies detailing the routes and rates of excretion (e.g., renal, biliary) for this compound have been reported in the scientific literature. Such investigations are fundamental to understanding the compound's elimination from the body.

Future Research Directions and Novel Applications of Methyl 6 Piperazin 1 Yl Pyridazine 3 Carboxylate

Development as Chemical Probes for Elucidating Biological Mechanisms

The structure of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate is well-suited for development into chemical probes to investigate complex biological systems. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular environment.

The key attributes of the pyridazine-piperazine scaffold for this application include:

Target Interaction: The pyridazine (B1198779) ring's nitrogen atoms are effective hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors. nih.gov

Structural Versatility: The piperazine (B1678402) ring provides a convenient attachment point for various functional tags without significantly disrupting the core structure's binding properties.

Physicochemical Properties: The inherent polarity of the pyridazine ring can contribute to favorable solubility and cell permeability, which are essential for effective chemical probes. nih.gov

By modifying the core structure, a range of specialized probes can be designed. The secondary amine on the piperazine ring can be functionalized with reporter groups such as fluorophores, biotin, or photo-affinity labels to enable visualization, isolation, or covalent labeling of target proteins, respectively.

Table 1: Potential Modifications for Chemical Probe Development

| Probe Type | Functional Group to be Added | Research Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualize the subcellular localization of a target protein. |

| Affinity-Based Probe | Biotin | Isolate a target protein and its binding partners from cell lysates. |

| Photo-affinity Probe | Photoreactive Group (e.g., Diazirine) | Covalently label the target protein upon UV irradiation for identification. |

Exploration of New Therapeutic Avenues based on Pyridazine-Piperazine Scaffold Modulation

The pyridazine and piperazine scaffolds are independently recognized as "privileged structures" in drug discovery, appearing in a wide array of therapeutic agents. researchgate.netnih.gov The combination of these two rings in this compound offers a promising starting point for the development of novel therapeutics across various disease areas.

The pyridazine nucleus is a core component in compounds developed for anticancer, anti-inflammatory, and antihypertensive activities. researchgate.net Similarly, the piperazine moiety is integral to drugs targeting cancer, microbial infections, and central nervous system (CNS) disorders. researchgate.netresearchgate.netresearchgate.net The synergy of these two scaffolds could lead to compounds with unique pharmacological profiles. For instance, a compound containing both moieties was investigated as a potent and selective antagonist for the P2Y12 receptor, a target for antiplatelet therapies. researchgate.net

Future research will likely focus on creating a library of derivatives by modifying the core structure of this compound. Substitutions on the pyridazine ring or the piperazine nitrogen could be systematically varied to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.

Table 2: Therapeutic Areas for Pyridazine-Piperazine Derivatives

| Therapeutic Area | Rationale Based on Scaffold Properties |

| Oncology | Both pyridazine and piperazine are key scaffolds in numerous kinase inhibitors and other anticancer agents. nih.govresearchgate.net |

| Neuroscience | Piperazine derivatives are widely used as antipsychotic and antidepressant agents. researchgate.netresearchgate.net |

| Infectious Diseases | Piperazine-containing compounds have shown antimicrobial, antiviral, and antimalarial activities. researchgate.net |

| Inflammatory Diseases | The pyridazine scaffold is present in molecules with demonstrated anti-inflammatory effects. researchgate.net |

Integration into Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. This compound, with a molecular weight of 222.25 g/mol nih.gov, fits the profile of a fragment or a starting point for fragment elaboration.

The compound can be utilized in FBDD campaigns in several ways:

As a Whole Fragment: The entire molecule can be included in a fragment screening library to identify initial hits against a target of interest.

Scaffold for Growth: If the fragment shows binding, its structure can be elaborated. The ester group on the pyridazine ring and the secondary amine on the piperazine ring serve as chemical handles to "grow" the fragment into a more potent lead compound by adding chemical groups that make additional favorable interactions with the target.

Deconstruction: The molecule can be conceptually broken down into its constituent pyridazine and piperazine fragments for separate screening, with promising hits later being linked together.

The physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and lower lipophilicity compared to a phenyl ring, make it an attractive component for designing high-quality fragments. nih.gov

Potential Applications in Materials Science and Supramolecular Chemistry

While the primary focus for pyridazine-based structures has been in pharmacology, their unique electronic and structural properties also suggest potential applications in materials science. Pyridazine heterocycles have been explored for their use in chemiluminescent materials, ligands for catalysis, and in supramolecular chemistry. researchgate.net

The nitrogen atoms in both the pyridazine and piperazine rings can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and chemical sensing. Furthermore, the hydrogen-bonding capabilities of the pyridazine ring could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. nih.gov The rigid nature of the pyridazine ring combined with the conformational flexibility of the piperazine ring could lead to the creation of novel materials with interesting structural and functional properties.

Design of Advanced Pyridazine-Piperazine Conjugates for Targeted Research Applications

The structure of this compound is ideal for creating advanced molecular conjugates. The piperazine ring, with its available secondary amine, acts as a versatile linker for attaching the pyridazine-based core to other functional molecules. nih.gov

This allows for the design of multi-functional molecules for targeted applications:

Targeted Drug Delivery: The scaffold could be conjugated to a targeting moiety (e.g., an antibody or peptide that recognizes a specific cell type, such as a cancer cell) to deliver a therapeutic agent selectively.

Bifunctional Molecules: It could be linked to another pharmacophore to create a single molecule that acts on two different biological targets simultaneously, a strategy used to overcome drug resistance or achieve synergistic effects.

Diagnostic Agents: Conjugation to an imaging agent (e.g., a radionuclide or a fluorescent dye) could create probes for diagnostic applications like positron emission tomography (PET) or fluorescence imaging.

The synthesis of such conjugates is often straightforward, relying on standard amide bond formation or reductive amination reactions at the piperazine nitrogen, making this a highly accessible area for future research.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing reaction conditions during the synthesis of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate?

- Methodological Answer : Multi-step synthesis protocols, such as those involving Suzuki coupling or ester hydrolysis (e.g., LiOH-mediated hydrolysis), should be prioritized. Reaction parameters like temperature, solvent polarity, and stoichiometry of reagents (e.g., piperazine derivatives) must be carefully controlled to avoid side reactions. For example, hydrolysis of ester intermediates under basic conditions requires precise pH monitoring to prevent decomposition .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm and pyridazine protons at δ 7.0–8.5 ppm) and HRMS for molecular ion validation. Cross-reference with analogs like ethyl 6-methylpyridazine-3-carboxylate (δ 159.6 ppm for carbonyl carbons in 13C NMR) to verify regiochemistry .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in piperazine-pyridazine hybrids?

- Methodological Answer : Use SHELX -based refinement (e.g., SHELXL) for high-resolution X-ray diffraction data. For disordered piperazine rings, apply restraints on bond lengths/angles and analyze thermal displacement parameters. Comparative studies with related structures (e.g., quinolone-piperazine hybrids) can guide refinement protocols .

Q. How do modifications to the piperazine moiety influence bioactivity in pyridazine derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituted piperazines (e.g., 4-phenylpiperazin-1-yl or 4-(trifluoromethyl)phenyl variants). Assess biological endpoints (e.g., enzyme inhibition) and correlate with steric/electronic effects. For instance, electron-withdrawing groups on piperazine enhance receptor binding in related anticancer agents .

Q. What analytical approaches mitigate discrepancies in purity assessments (e.g., HPLC vs. LCMS)?

- Methodological Answer : Use orthogonal methods: HPLC (e.g., SMD-TFA05 conditions) for retention time consistency and LCMS for mass-to-charge ratio validation. For co-eluting impurities, employ gradient elution or ion-pairing chromatography. Cross-validate with NMR to detect isomeric contaminants .

Q. How can computational modeling guide the design of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to map binding interactions. Validate with experimental data from analogs, such as pyridazinone derivatives, to refine force field parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent purity, temperature). Compare with structurally similar compounds (e.g., ethyl pyridazine carboxylates) and use Hansen solubility parameters to predict solvent compatibility. Note that piperazine’s basicity may alter solubility in acidic media .

Q. What experimental controls are critical when observing unexpected byproducts during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.